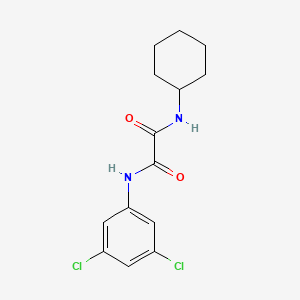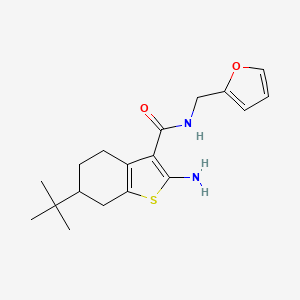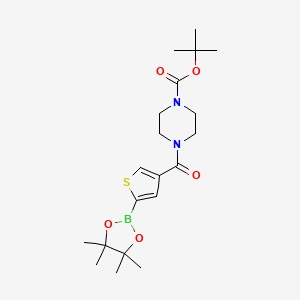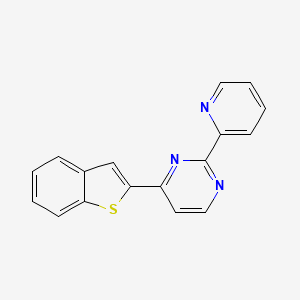
4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine, or 4-BT-2-PP for short, is a heterocyclic compound composed of a benzothiophene ring and a 2-pyridinyl pyrimidine ring. It is a relatively new compound, first synthesized in 2013, and has drawn interest from the scientific community due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine, focusing on six unique fields:
Cancer Research and Treatment
4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine has shown promise as a potential anti-cancer agent. Its structure allows it to inhibit specific kinases involved in cancer cell proliferation. Research has indicated its efficacy in targeting and disrupting the signaling pathways that cancer cells rely on for growth and survival, making it a candidate for developing new cancer therapies .
Neurodegenerative Disease Studies
This compound is also being explored for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways makes it a valuable candidate for neuroprotective drug development. Studies have shown that it can reduce the aggregation of misfolded proteins, which are a hallmark of these diseases .
Anti-inflammatory Applications
In the field of inflammation, 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Research
Researchers are also studying this compound for its antiviral properties. It has shown activity against several viruses by inhibiting viral replication and interfering with viral entry into host cells. This makes it a promising candidate for developing treatments for viral infections, including emerging viral diseases .
Cardiovascular Disease Research
In cardiovascular research, 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine is being explored for its potential to treat heart diseases. It can modulate pathways involved in cardiac hypertrophy and fibrosis, which are critical in the progression of heart failure. Its ability to improve cardiac function and reduce pathological remodeling makes it a valuable compound for cardiovascular therapeutics .
Antibacterial Applications
This compound has also been investigated for its antibacterial properties. It can inhibit the growth of various bacterial strains by targeting essential bacterial enzymes and disrupting cell wall synthesis. This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Eigenschaften
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3S/c1-2-7-15-12(5-1)11-16(21-15)13-8-10-19-17(20-13)14-6-3-4-9-18-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSGBJHEGZOYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


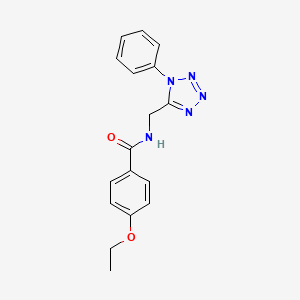

![N-(4-ethoxyphenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2451485.png)
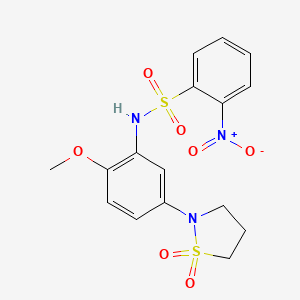


![3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid](/img/structure/B2451491.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2451492.png)

